

# PARP7-IN-16 Free Base: A Technical Guide for Breast Cancer Research

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Compound of Interest

Compound Name: PARP7-IN-16 free base

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# A Deep Dive into its Mechanism and Therapeutic Potential for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **PARP7-IN-16 free base**, a potent and selective inhibitor of Poly(ADP-ribose) Polymerase 7 (PARP7), and its implications for breast cancer research and drug development. Much of the publicly available data has been generated using RBN-2397, a compound understood to be either identical or closely related to PARP7-IN-16.[1] This document will synthesize the current understanding of its mechanism of action, present key quantitative data, detail relevant experimental protocols, and visualize the associated signaling pathways.

### **Core Mechanism of Action**

PARP7, a mono-ADP-ribosyltransferase, has emerged as a critical negative regulator of the innate immune response within cancer cells.[1][2][3][4] Its primary role in this context is to suppress the cellular response to cytosolic nucleic acids, thereby dampening the production of type I interferons (IFN-I).[1][3][5] PARP7-IN-16 exerts its effect by directly inhibiting the catalytic activity of PARP7.[1] This inhibition effectively removes the "brakes" on the innate immune sensing pathway, leading to a robust anti-tumor response through two primary avenues:

 Cancer Cell-Autonomous Effects: The restoration of IFN-I signaling can directly inhibit the proliferation of cancer cells.[1]



• Immune System Activation: The production of interferons and inflammatory cytokines recruits and activates immune cells, fostering enhanced anti-tumor immunity.[1]

This dual activity positions PARP7 inhibition as a promising therapeutic strategy for various solid tumors, including specific subtypes of breast cancer.[1]

# **Quantitative Data Summary**

The following tables summarize key quantitative data for PARP7-IN-16 and its closely related compound, RBN-2397.

Table 1: In Vitro Potency and Cellular Activity of PARP7-IN-16/RBN-2397

Parameter	Value	Cell Line / System	Citation
Binding Affinity (Kd)	0.001 μΜ	Purified PARP7	[1]
Enzymatic Inhibition (IC50)	< 3 nM	Purified PARP7	[1]
Enzymatic Inhibition (IC50)	0.21 nM	Purified PARP7	[6][7]
Enzymatic Inhibition (IC50)	0.94 nM	Purified PARP1	[6][7]
Enzymatic Inhibition (IC50)	0.87 nM	Purified PARP2	[6][7]
Cellular MARylation (EC50)	1 nM	Biochemical Assay	[1]
Cell Proliferation (IC50)	20 nM	NCI-H1373 (Lung Cancer)	[1]

# Signaling Pathways Modulated by PARP7-IN-16

The primary signaling cascade influenced by PARP7-IN-16 is the cGAS-STING pathway, a crucial sensor of cytosolic DNA.[1] However, its effect is context-dependent, with a distinct mechanism observed in estrogen receptor-positive (ER+) breast cancer.[1]

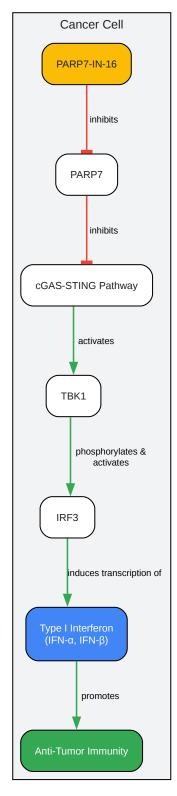


## **cGAS-STING Pathway Activation**

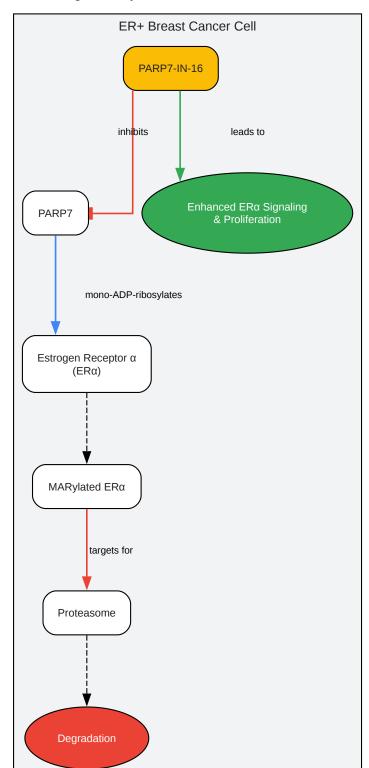
In many cancer cells, PARP7 negatively regulates the cGAS-STING pathway.[8] By inhibiting PARP7, PARP7-IN-16 unleashes this pathway, leading to the production of Type I interferons and subsequent anti-tumor immune responses.



cGAS-STING Pathway Activation by PARP7-IN-16



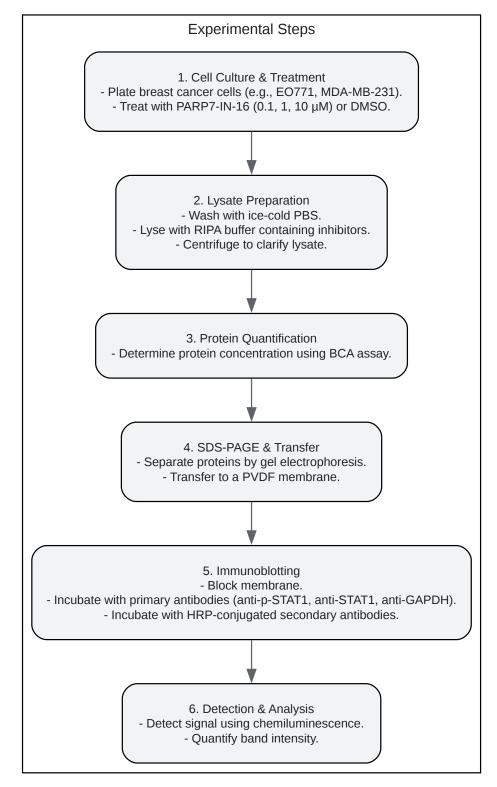




ERα Regulation by PARP7-IN-16 in ER+ Breast Cancer



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